N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
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Overview
Description
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine ring. The benzyl group is introduced through a benzyl chloride intermediate, and the trifluoromethyl group is added using reagents like trifluoromethyl iodide. The oxalamide moiety is then formed through a condensation reaction with the appropriate carboxylic acid derivatives.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Generation of substituted piperidines or benzyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its properties may be harnessed for applications in polymer science, coatings, and other industrial processes.
Mechanism of Action
The mechanism by which N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N1-(1-benzylpiperidin-4-yl)-N2,N2-diethylethane-1,2-diamine
N1-(1-benzyl-4-piperidyl)-4-(tert-butyl)benzamide
(1r,4r)-N1-(1-benzylpiperidin-4-yl)cyclohexane-1,4-diamine
Uniqueness: N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound's stability and reactivity, making it distinct from other similar compounds.
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Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O2/c23-22(24,25)18-7-4-8-19(13-18)27-21(30)20(29)26-14-16-9-11-28(12-10-16)15-17-5-2-1-3-6-17/h1-8,13,16H,9-12,14-15H2,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFHSQFSMPFKJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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